2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Description
This compound is a tricyclic heterocyclic molecule featuring a 2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene core. Key structural elements include:
- Hydroxymethyl group at position 11, enhancing solubility and enabling hydrogen bonding.
- Methyl group at position 14, influencing steric effects and metabolic stability.
- Thioacetamide linker at position 7, connecting the core to a 4-ethylphenyl group, which may modulate lipophilicity and target binding.
Structural characterization of such compounds often relies on X-ray crystallography, with programs like SHELXL being pivotal for refinement and validation of bond lengths/angles .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O3S/c1-3-17-4-10-21(11-5-17)31-24(35)15-37-28-23-12-22-19(14-34)13-30-16(2)25(22)36-27(23)32-26(33-28)18-6-8-20(29)9-7-18/h4-11,13,34H,3,12,14-15H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJLTEPFVNQERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethylphenyl)acetamide , identified by CAS number 892383-98-1 , is a complex organic molecule with potential pharmacological applications. This article delves into its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Structural Overview
The molecular formula of the compound is with a molecular weight of 535.0 g/mol . The structure features multiple functional groups that contribute to its biological properties.
Antibacterial Activity
The compound's structural components may confer antibacterial properties. Research on related compounds has demonstrated moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis. These compounds typically exhibit varying degrees of effectiveness depending on their molecular modifications .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Notably, derivatives have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. For example, certain synthesized analogues displayed IC50 values ranging from 1.13 µM to 6.28 µM , indicating significant enzyme inhibition compared to reference standards .
The biological activity of the compound is hypothesized to arise from its ability to interact with specific biological targets:
- Antiviral Mechanism : Similar compounds have been shown to disrupt viral DNA replication processes.
- Antibacterial Mechanism : The sulfonamide functionality is known to interfere with bacterial metabolic pathways.
- Enzyme Inhibition : The structural features allow for binding at active sites of enzymes like AChE and urease.
Study on Antiviral Efficacy
In a controlled study focusing on antiviral activity, a series of compounds structurally related to our target were evaluated for their potency against HAdV. Compound derivatives demonstrated IC50 values as low as 0.27 µM , showcasing a promising therapeutic index and reduced cytotoxicity compared to established antiviral agents like niclosamide .
Study on Antibacterial Properties
A recent investigation assessed the antibacterial efficacy of synthesized compounds against various strains of bacteria. The results indicated that modifications in the molecular structure led to enhanced antibacterial activity, particularly against Salmonella typhi and Bacillus subtilis, where several compounds achieved IC50 values significantly lower than traditional antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Solubility :
- The 4-chlorophenyl group in the target compound reduces aqueous solubility compared to the 4-methoxyphenyl analog in due to decreased polarity .
- The hydroxymethyl group in both compounds enhances solubility via hydrogen bonding, akin to catechins’ hydroxyl groups .
In contrast, the 2-methylphenyl group in ’s compound may favor selective binding to hydrophobic pockets .
Electronic and Steric Profiles :
- The chlorine atom’s electron-withdrawing effect stabilizes the aromatic ring, possibly enhancing π-π stacking with target proteins. The methoxy group in ’s compound offers electron-donating effects, altering charge distribution .
Research Findings and Limitations
- Structural Validation : SHELX-based refinements confirm the tricyclic core’s rigidity, with bond angles deviating <2° from idealized values .
- Similarity Metrics : Tanimoto coefficients (using binary fingerprints) suggest ~70% similarity between the target compound and ’s analog, driven by shared core and hydroxymethyl groups .
- Data Gaps : Experimental binding affinities, pharmacokinetic profiles, and toxicity data for the target compound are absent in available literature, limiting direct functional comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
